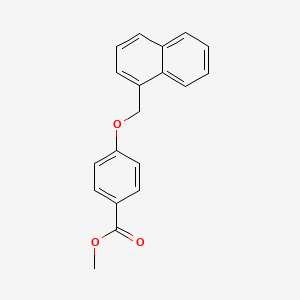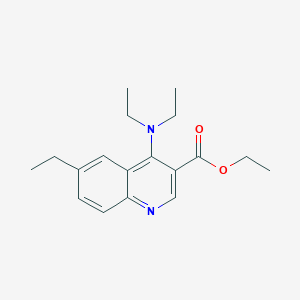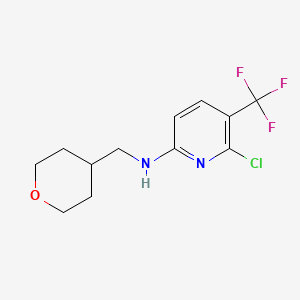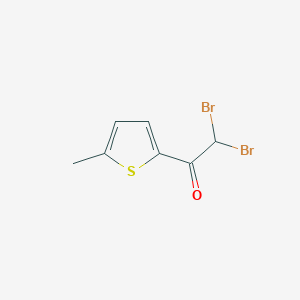
2,2-Dibromo-1-(5-methylthiophen-2-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Dibromo-1-(5-methylthiophen-2-yl)ethanone is a chemical compound with the molecular formula C7H6Br2OS and a molecular weight of 297.995 g/mol It is characterized by the presence of two bromine atoms and a thiophene ring substituted with a methyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dibromo-1-(5-methylthiophen-2-yl)ethanone typically involves the bromination of 1-(5-methylthiophen-2-yl)ethanone. The reaction is carried out under controlled conditions to ensure the selective addition of bromine atoms to the ethanone moiety. Common reagents used in this synthesis include bromine (Br2) and a suitable solvent such as acetic acid or chloroform .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
2,2-Dibromo-1-(5-methylthiophen-2-yl)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, leading to the formation of different derivatives.
Reduction Reactions: The compound can be reduced to form 1-(5-methylthiophen-2-yl)ethanone.
Oxidation Reactions: Oxidation can lead to the formation of sulfoxides or sulfones.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Major Products Formed
Substitution: Various substituted ethanones.
Reduction: 1-(5-methylthiophen-2-yl)ethanone.
Oxidation: Sulfoxides and sulfones.
Applications De Recherche Scientifique
2,2-Dibromo-1-(5-methylthiophen-2-yl)ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2,2-Dibromo-1-(5-methylthiophen-2-yl)ethanone involves its interaction with specific molecular targets. The bromine atoms can participate in electrophilic reactions, while the thiophene ring can engage in π-π interactions with aromatic systems. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,2-Dibromo-1-(thiophen-2-yl)ethanone
- 2,2-Dibromo-1-(4-methylthiophen-2-yl)ethanone
- 2,2-Dibromo-1-(3-methylthiophen-2-yl)ethanone
Uniqueness
2,2-Dibromo-1-(5-methylthiophen-2-yl)ethanone is unique due to the specific position of the methyl group on the thiophene ring, which can influence its reactivity and interaction with other molecules. This positional isomerism can lead to differences in chemical behavior and biological activity compared to its analogs .
Propriétés
Numéro CAS |
122654-08-4 |
|---|---|
Formule moléculaire |
C7H6Br2OS |
Poids moléculaire |
298.00 g/mol |
Nom IUPAC |
2,2-dibromo-1-(5-methylthiophen-2-yl)ethanone |
InChI |
InChI=1S/C7H6Br2OS/c1-4-2-3-5(11-4)6(10)7(8)9/h2-3,7H,1H3 |
Clé InChI |
UWMUIPFWHXMDBV-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(S1)C(=O)C(Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl (2S)-2-{[(3S)-3-amino-2-oxobutyl]amino}-3-phenylpropanoate hydrochloride](/img/structure/B11833655.png)

![1-[(1S,6R)-7-methyl-3-azabicyclo[4.1.0]heptan-1-yl]methanamine](/img/structure/B11833667.png)

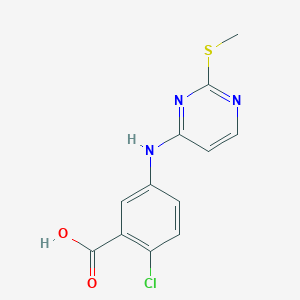
![Indolo[3,2,1-ij]quinolino[4,5-bc][1,5]naphthyridine](/img/structure/B11833687.png)

![1'-((Benzyloxy)carbonyl)-[1,3'-biazetidine]-3-carboxylic acid](/img/structure/B11833691.png)

